3-Acetamido-6-methylpyridine-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

3-acetamido-6-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-5-3-4-7(11-6(2)12)8(10-5)9(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

ZOFJOBYGFNKTLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)NC(=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-6-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 6-methylpyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-6-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of 3-amino-6-methylpyridine-2-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetamido-6-methylpyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Acetamido-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Isomers and Functional Group Variations

The table below compares 3-acetamido-6-methylpyridine-2-carboxylic acid with structurally related pyridine derivatives:

Key Observations:

Positional Effects: The acetamido group at position 3 (target compound) vs. position 6 (6-acetamidopicolinic acid) alters steric interactions and hydrogen-bonding networks. This may influence binding affinity in biological systems or solubility in polar solvents . The carboxylic acid at position 2 (target) vs.

The absence of a carboxylic acid group (e.g., N-(6-methyl-2-pyridyl)acetamide) eliminates acidic properties, reducing ionic interactions in aqueous environments .

Comparison with Heterocyclic Analogs

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

- Structure : Pyrimidine ring (two nitrogen atoms) with chloro (-Cl) and methyl (-CH3) groups.

- Key Differences :

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 21593-23-7)

- Structure : Complex β-lactam antibiotic derivative with fused bicyclic core.

- Key Differences: The bicyclic structure and sulfur atoms confer distinct pharmacokinetic properties (e.g., stability to β-lactamases) compared to monocyclic pyridines .

Biological Activity

3-Acetamido-6-methylpyridine-2-carboxylic acid, also known as a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes an acetamido group and a carboxylic acid moiety, contributing to its diverse biological interactions.

Chemical Structure

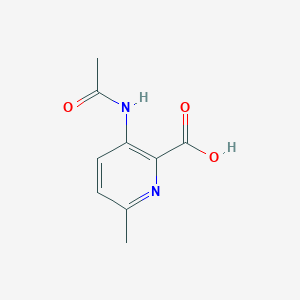

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit the activity of certain kinases involved in inflammatory signaling pathways, thereby reducing the expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria from patients with infections. The results demonstrated a significant reduction in bacterial load when treated with the compound, highlighting its potential as a therapeutic agent.

Case Study 2: Inhibition of Inflammatory Cytokines

In another study, the compound was tested in a mouse model of rheumatoid arthritis. The administration of this compound led to decreased levels of IL-1β and IL-6 in serum samples compared to controls, suggesting its role in modulating immune responses.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-Acetamido-6-methylpyridine-2-carboxylic acid?

Answer:

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1: Acetylation of 6-methylpyridine-2-amine using acetic anhydride under anhydrous conditions to introduce the acetamido group.

- Step 2: Carboxylic acid functionalization via hydrolysis of a methyl ester intermediate (if starting from a methyl ester precursor).

- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients).

- Characterization: Confirm structure using ¹H/¹³C NMR for proton/carbon assignments and LC-MS for molecular weight validation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., methyl groups at ~2.5 ppm, aromatic protons at ~6–8 ppm) and carboxylic acid carbonyl (~170 ppm).

- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹).

- Chromatography: Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Mass Spectrometry: ESI-MS in negative ion mode for molecular ion [M-H]⁻ .

Advanced: How can computational chemistry optimize the design of derivatives for biological studies?

Answer:

- Basis Sets: Apply density functional theory (DFT) with 6-311G(d,p) basis sets, including polarization and diffuse functions for accurate electron distribution modeling .

- Solvent Effects: Simulate aqueous environments using the polarizable continuum model (PCM).

- Docking Studies: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases) based on steric and electronic complementarity .

Advanced: How can contradictory data on this compound’s enzyme inhibition potency be resolved?

Answer:

- Assay Validation:

- Use orthogonal methods (e.g., fluorescence quenching vs. isothermal titration calorimetry).

- Control pH (carboxylic acid deprotonation affects binding) and temperature.

- Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural Analog Comparison: Compare IC₅₀ values with derivatives lacking the methyl or acetamido group to identify critical substituents .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats.

- Engineering Controls: Use fume hoods to avoid aerosol formation.

- Exposure Mitigation: Wash hands after handling; avoid contact with skin/eyes.

- Waste Disposal: Follow institutional guidelines for carboxylic acid waste .

Advanced: What strategies improve the aqueous solubility of this compound for in vitro assays?

Answer:

- pH Adjustment: Deprotonate the carboxylic acid (pKa ~3–4) using buffers (pH >5).

- Co-Solvents: Use ≤1% DMSO or cyclodextrin-based solubilizers.

- Salt Formation: Prepare sodium or potassium salts via reaction with NaOH/KOH.

- Nanoparticle Encapsulation: Use PEGylated liposomes to enhance bioavailability .

Basic: How can researchers validate synthetic intermediates during multi-step synthesis?

Answer:

- TLC Monitoring: Use silica plates with UV visualization (ethyl acetate/hexane eluent).

- Intermittent Isolation: Purify intermediates (e.g., methyl ester) via flash chromatography.

- Mid-Step Characterization: Employ IR and ¹H NMR to confirm functional group retention .

Advanced: What mechanistic insights can be gained from studying hydrolysis stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.